molecular formula C9H4BrClO2S B13431995 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid

3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid

Cat. No.: B13431995
M. Wt: 291.55 g/mol
InChI Key: XGJLWOLPRYMXGE-UHFFFAOYSA-N
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Description

3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C9H4BrClO2S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid typically involves the halogenation of benzo[b]thiophene derivatives. One common method is the bromination of 3-chlorobenzo[b]thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction conditions often include solvents like dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .

Mechanism of Action

The mechanism of action of 3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it can act as an inhibitor of enzymes or receptors involved in disease pathways. For example, it has been used to design platinum-based anticancer drugs that target myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . These drugs can enter cancer cells, cause DNA damage, and downregulate Mcl-1, leading to apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-7-bromobenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and biological activity. This dual halogenation can enhance its potential as a versatile building block in organic synthesis and drug development .

Properties

Molecular Formula

C9H4BrClO2S

Molecular Weight

291.55 g/mol

IUPAC Name

7-bromo-3-chloro-1-benzothiophene-2-carboxylic acid

InChI

InChI=1S/C9H4BrClO2S/c10-5-3-1-2-4-6(11)8(9(12)13)14-7(4)5/h1-3H,(H,12,13)

InChI Key

XGJLWOLPRYMXGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)SC(=C2Cl)C(=O)O

Origin of Product

United States

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